molecular formula C7H12ClNO2 B1583073 Arecaidine hydrochloride CAS No. 6018-28-6

Arecaidine hydrochloride

Cat. No. B1583073
CAS RN: 6018-28-6
M. Wt: 177.63 g/mol
InChI Key: PIVDNPNYIBGXPL-UHFFFAOYSA-N
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Description

Arecaidine hydrochloride is a naturally occurring alkaloid found in the bark of the Areca catechu tree, which is native to Southeast Asia. The alkaloid has been used in traditional medicine for centuries and has recently gained attention for its potential as a drug target. Arecaidine hydrochloride has been studied for its pharmacological and biochemical properties, its mechanism of action, and its potential applications in research and clinical settings.

Scientific Research Applications

Genotoxicity Studies

Arecaidine hydrochloride, an alkaloid of the betel nut, has been studied for its genotoxic effects. In research conducted on mouse bone marrow cells, arecaidine hydrochloride demonstrated a significant increase in sister chromatid exchanges (SCEs), indicating genotoxic potential. This increase was dose-dependent but not dependent on the duration of exposure (Panigrahi & Rao, 1984).

Cardiovascular Research

Studies on the cardiovascular effects of arecaidine hydrochloride and related compounds have shown significant changes in blood pressure and heart rate in animal models. These effects are attributed to the activation of muscarinic M1 receptors in sympathetic ganglia. The research suggests potential applications in understanding and treating cardiovascular diseases (Wess et al., 1987).

Antidepressant Properties

Research exploring the antidepressant properties of Areca catechu, which contains arecaidine, found that its dichloromethane fraction inhibits monoamine oxidase type A (MAO-A) in rat brains. This suggests a potential antidepressant property through MAO-A inhibition, although arecaidine itself did not directly inhibit MAO (Dar & Khatoon, 2000).

Metabolism and Biochemical Research

Studies on the metabolic interconversion of arecoline and arecaidine in rats provide insights into the biochemical processes involving these substances. This research is relevant for understanding the metabolism of substances in betel nut and their potential carcinogenic effects (Nery, 1971).

Neurological Research

Arecaidine hydrochloride has been studied for its effects on GABA action in the central nervous system. It has been shown to inhibit GABA uptake and enhance the inhibitory actions of GABA on spinal neurons, suggesting potential implications in neurological research and treatment (Lodge et al., 1977).

Analgesic Research

Arecaidine has been studied for its analgesic properties, particularly in its action on sensory neurons. It has been shown to exert anti-nociceptive effects, potentially offering a new avenue for pain management research (De Angelis et al., 2014).

properties

IUPAC Name

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVDNPNYIBGXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arecaidine hydrochloride

CAS RN

6018-28-6
Record name Arecaidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6018-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ARECAIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTP6QLQ4M8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a 250 ml flask equipped with a magnetic stirrer and a condenser, arecoline hydrochloride (4 g; 20.9 mmol) is added to a solution of 50 ml of 95% ethanol and 60 ml of concentrated HCl. The mixture is heated at 100° C. for 12 hours then at reflux for 6 hours. The solvents are evaporated off under reduced pressure leaving a solid residue. The residue is recrystallized from a 95% ethanol/ether mixture in order to produce 1.69 g of product (Yield=46%) in the form of white crystals.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
R Nery - Biochemical Journal, 1971 - portlandpress.com
… Tritiation of arecoline hydrochloride by catalytic exchange in aqueous media (done by The Radiochemical Centre) gave arecaidine hydrochloride of high specific radioactivity; this on …
Number of citations: 61 portlandpress.com
D Lodge, GAR Johnston, DR Curtis, SJ Brand - Brain Research, 1977 - Elsevier
… AC: histograms of the effect of intravenous arecaidine hydrochloride on the inhibition of the … DF: histograms of the effect of topically administered arecaidine hydrochloride (6.6 × t0 -3 M) …
Number of citations: 119 www.sciencedirect.com
E Boyland, R Nery - Biochemical Journal, 1969 - portlandpress.com
… to yield colourless plates of arecaidine hydrochloride (10-8g.… was treated with a solution of arecaidine hydrochloride (1-9g.) … A solution of arecaidine hydrochloride (1.8g.) and NaOH (0.4…
Number of citations: 89 portlandpress.com
H Yu, L Tang, H Wu, K Wang, B Cai… - Pakistan Journal of …, 2016 - search.ebscohost.com
… The RCFs for arecaidine hydrochloride, guvacine hydrochloride and guvacoline hydrobromide were calculated as 1.171, 0.879 and 0.806 respectively. Under the optimized conditions, …
Number of citations: 5 search.ebscohost.com
J Chilton, JB Stenlake - Journal of Pharmacy and Pharmacology, 1955 - academic.oup.com
… Arecaidine Hydrochloride.-Arecoline was refluxed with … , gave arecaidine hydrochloride, m.pt. 263" C. (decomp.). … Arecaidine hydrochloride (0.3 g.) in ethanol (10 ml.) was hydrogenated …
Number of citations: 3 academic.oup.com
TH Jones, PJ Kropp - Tetrahedron Letters, 1974 - Elsevier
… Substitution of arecaidine hydrochloride (5)" for crotonic acid in this sequence allowed the inclusion of a teritary amine function and provided a model closely corresponding to the …
Number of citations: 2 www.sciencedirect.com
A Dar, S Khatoon - Pharmacology Biochemistry and Behavior, 2000 - Elsevier
The dichloromethane fraction from Areca catechu was found to inhibit monoamine oxidase type A isolated from the rat brain with an IC 50 of 665 ± 65.1 μg/ml. Studies with …
Number of citations: 159 www.sciencedirect.com
Q Lin, Z Jia, X Xu, S Xu, T Han, Y Gao, Y Zhang… - Journal of …, 2018 - Elsevier
… Arecaidine hydrochloride (PubChem CID: 12305194) … Arecaidine hydrochloride (purity >98%,Batch no. 10114746) was purchased from Alfa Aesar (China) Chemical Co. Ltd., Shanghai, …
Number of citations: 24 www.sciencedirect.com
TT Soncrant, HW Holloway, NH Greig, SI Rapoport - Brain research, 1989 - Elsevier
… Arecaidine n-propyl ester was synthesized from arecaidine hydrochloride by reaction with thionyl chloride (Alfa Products, Ventron Division, Danvers, MA) under azeotropic conditions, …
Number of citations: 53 www.sciencedirect.com
M Cao, Y Liu, H Yuan, Y Qiu, Q Xie, P Yi… - Journal of AOAC …, 2020 - academic.oup.com
… Arecaidine hydrochloride was purchased from Toronto Research Chemicals (Alfa Aesar, UK). Arecoline hydrobromide was obtained from the National Institutes for Food and Drug …
Number of citations: 8 academic.oup.com

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